molecular formula C9H8FNO B8764822 4-Fluoro-2-methoxy-5-methylbenzonitrile CAS No. 314298-16-3

4-Fluoro-2-methoxy-5-methylbenzonitrile

Cat. No.: B8764822
CAS No.: 314298-16-3
M. Wt: 165.16 g/mol
InChI Key: AGPGMMDCEXORHU-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-methylbenzonitrile (C$9$H$7$FNO) is a substituted benzonitrile derivative featuring a fluorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position.

Properties

CAS No.

314298-16-3

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-methylbenzonitrile

InChI

InChI=1S/C9H8FNO/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4H,1-2H3

InChI Key

AGPGMMDCEXORHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and properties of 4-Fluoro-2-methoxy-5-methylbenzonitrile with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Differences
This compound F (4), OMe (2), Me (5), CN (1) C$9$H$7$FNO 179.16 Reference compound
2-Fluoro-5-methoxybenzonitrile F (2), OMe (5), CN (1) C$8$H$5$FNO 165.13 Substituent positions reversed
4-Amino-5-fluoro-2-hydroxybenzonitrile NH$_2$ (4), F (5), OH (2), CN (1) C$8$H$5$FN$_2$O 180.14 Amino and hydroxy groups vs. methoxy and methyl
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde F (3), OH (4), OMe (5), CHO (1) C$8$H$7$FO$_3$ 170.13 Aldehyde replaces nitrile; hydroxy vs. methoxy
2-Amino-4-chloro-5-methoxybenzonitrile NH$_2$ (2), Cl (4), OMe (5), CN (1) C$8$H$7$ClN$_2$O 198.61 Chloro and amino vs. fluoro and methyl

Electronic and Steric Effects

  • Substituent Positions: The 4-fluoro group in the target compound exerts a strong electron-withdrawing effect, stabilizing the aromatic ring and directing electrophilic substitution reactions. In contrast, 2-fluoro-5-methoxybenzonitrile has reversed substituent positions, altering electronic distribution and reactivity. Methoxy vs. Hydroxy: Methoxy groups (electron-donating) in the target and 2-Fluoro-5-methoxybenzonitrile enhance solubility in non-polar solvents, whereas hydroxy groups (as in 4-Amino-5-fluoro-2-hydroxybenzonitrile ) increase hydrogen bonding and polarity.

Physicochemical Properties

  • Solubility: The nitrile group in all analogs contributes to moderate polarity. However, the methyl and methoxy groups in the target compound may lower water solubility compared to hydroxy-containing analogs (e.g., 4-Amino-5-fluoro-2-hydroxybenzonitrile ).
  • Thermal Stability :
    • Compounds with electron-withdrawing groups (e.g., fluorine, nitrile) generally exhibit higher melting points. The target’s molecular weight (179.16 g/mol) is intermediate among analogs, suggesting balanced stability and reactivity.

Research Findings and Implications

  • Positional Isomerism : Reversing substituent positions (e.g., 4-fluoro vs. 2-fluoro) significantly impacts electronic properties and reaction pathways .
  • Functional Group Trade-offs: Hydroxy and amino groups improve solubility but reduce stability under acidic conditions, whereas methoxy and methyl groups offer steric protection .
  • Industrial Applications: High-purity analogs (e.g., 97% pure 2-Amino-4-chloro-5-methoxybenzonitrile ) highlight the importance of synthesis optimization for pharmaceutical intermediates.

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